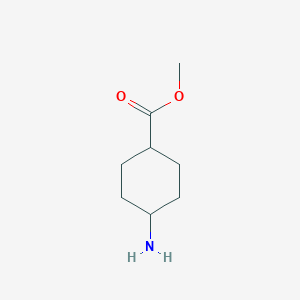

Methyl 4-aminocyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGMXGWLOPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329662 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-15-9 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to Methyl 4-Aminocyclohexanecarboxylate and Its Isomers in Drug Discovery

This guide provides an in-depth technical overview of methyl 4-aminocyclohexanecarboxylate, a pivotal building block in modern pharmaceutical research and development. We will explore the distinct properties and applications of its cis and trans isomers, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple cataloging of data to explain the causality behind experimental choices and the strategic importance of this molecule in constructing complex, biologically active agents.

Core Identity and Isomeric Forms

Methyl 4-aminocyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and a methyl ester. The spatial arrangement of these functional groups gives rise to two key diastereomers: cis and trans. The choice between these isomers is a critical design element in drug synthesis, as it dictates the three-dimensional orientation of substituents and, consequently, the molecule's interaction with biological targets. The hydrochloride salts of these compounds are frequently used in synthesis due to their enhanced stability and solubility in polar solvents.[1][2]

A third common form is the free amine of the trans isomer, which is often used in subsequent synthetic steps where the free basic nitrogen is required for reaction.

| Compound Name | CAS Number | Molecular Formula (HCl Salt) | Molecular Weight (HCl Salt) | Molecular Formula (Free Amine) | Molecular Weight (Free Amine) |

| trans-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-07-5 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |

| cis-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-16-6 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |

| cis/trans-Methyl 4-aminocyclohexanecarboxylate HCl | 100707-54-8 | C₈H₁₆ClNO₂ | 193.67 g/mol | C₈H₁₅NO₂ | 157.21 g/mol |

| trans-Methyl 4-aminocyclohexanecarboxylate (Free Amine) | 62456-15-9 | - | - | C₈H₁₅NO₂ | 157.21 g/mol |

Physicochemical Properties: A Comparative Analysis

The isomeric form and the presence of the hydrochloride salt significantly influence the physicochemical properties of methyl 4-aminocyclohexanecarboxylate. These properties are critical for determining reaction conditions, purification strategies, and the ultimate formulation of drug candidates.

| Property | trans-Methyl 4-aminocyclohexanecarboxylate HCl | cis-Methyl 4-aminocyclohexanecarboxylate HCl | trans-Methyl 4-aminocyclohexanecarboxylate (Free Amine) |

| Appearance | White crystalline powder | White to almost white powder to crystal | Colorless to pale yellow liquid or solid |

| Boiling Point | 255.4°C at 760 mmHg | No data available | 215.7°C at 760 Torr |

| Melting Point | No data available | 188 °C | No data available |

| Flash Point | 108.3°C | No data available | 84.5°C |

| Density | No data available | No data available | 1.036 g/cm³ |

| Solubility | Soluble in water | No data available | Soluble in many organic solvents (alcohols, ethers, ketones) |

| Vapor Pressure | 0.0129 mmHg at 25°C | No data available | No data available |

Synthesis Strategies: Controlling Stereochemistry

The synthesis of methyl 4-aminocyclohexanecarboxylate isomers is a well-established process, typically starting from p-aminobenzoic acid. The stereochemical outcome can be controlled through the choice of reaction conditions and subsequent purification methods.

Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride

The trans isomer is often the thermodynamically more stable product and can be synthesized through the esterification of trans-4-aminocyclohexanecarboxylic acid. A common and efficient method involves the use of thionyl chloride in methanol.[3]

Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

-

Suspend (trans)-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.[3]

-

Cool the suspension to -10 °C with stirring.[2]

-

Add thionyl chloride (2.0 eq) dropwise to the cooled suspension over 15 minutes.[3]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[3]

-

Heat the mixture to reflux for 1 hour.[3]

-

After cooling, concentrate the mixture under reduced pressure to yield trans-methyl 4-aminocyclohexanecarboxylate hydrochloride.[3]

-

The crude product can be purified by recrystallization from ethanol or toluene.[2]

Caption: Role of methyl 4-aminocyclohexanecarboxylate in JAK inhibitor synthesis.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

This versatile building block has also been explored in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. [2]DPP-IV inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion. The conformational rigidity imparted by the cyclohexane ring can contribute to the high affinity and selectivity of these inhibitors for the DPP-IV enzyme.

Other Therapeutic Areas

The utility of methyl 4-aminocyclohexanecarboxylate extends to other therapeutic areas as well. Its derivatives have been investigated as ligands for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders. [2]It is also used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. [4]

Spectroscopic Characterization

Accurate characterization of the synthesized isomers is crucial for quality control and for confirming the stereochemistry of the final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key analytical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclohexane protons are highly sensitive to their axial or equatorial positions, which differ between the two isomers.

-

¹H NMR: In the trans isomer, the protons at C1 and C4 are typically in a diaxial relationship, leading to characteristic coupling patterns. In the cis isomer, one of these protons is axial while the other is equatorial.

-

¹³C NMR: The chemical shifts of the cyclohexane carbons also differ between the cis and trans isomers due to the different steric environments.

While specific spectral data with peak assignments were not fully available in the search results, representative spectra are often available from commercial suppliers. [1][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups. Both isomers will exhibit characteristic absorption bands for:

-

N-H stretching of the amine hydrochloride.

-

C=O stretching of the ester carbonyl group.

-

C-O stretching of the ester.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) can also help to distinguish between the cis and trans isomers due to their different molecular symmetries. [2]

Safety and Handling

Methyl 4-aminocyclohexanecarboxylate and its hydrochloride salts are chemicals that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The hydrochloride salts are classified as corrosive and can cause serious eye damage. [2][3]* Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents. [7] Always consult the Safety Data Sheet (SDS) for the specific product being used for complete and detailed safety information.

Conclusion

Methyl 4-aminocyclohexanecarboxylate, in its cis and trans isomeric forms, is a cornerstone building block in modern medicinal chemistry. Its rigid cyclohexane scaffold provides a reliable platform for the design of conformationally constrained molecules with enhanced biological activity and selectivity. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel therapeutics for a wide range of diseases. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this versatile intermediate into their synthetic strategies.

References

Sources

- 1. 61367-07-5|Methyl trans-4-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum [chemicalbook.com]

- 6. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR spectrum [chemicalbook.com]

- 7. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a cyclohexane scaffold, serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its rigid, saturated ring system, combined with the presence of both a primary amine and a methyl ester, offers a unique three-dimensional structure and orthogonal reactivity. This guide provides a comprehensive exploration of the core physicochemical properties of Methyl 4-aminocyclohexanecarboxylate, encompassing both its free amine and hydrochloride salt forms, as well as its cis and trans isomers. Understanding these fundamental characteristics is paramount for its effective utilization in the design and development of novel therapeutics and other advanced materials. This document is structured to provide not only a repository of factual data but also to impart a deeper understanding of the interplay between the molecule's structure and its chemical behavior, thereby empowering researchers to leverage its full potential.

Chemical Identity and Molecular Structure

Methyl 4-aminocyclohexanecarboxylate is a cycloaliphatic amino acid ester. The presence of substituents on the cyclohexane ring at positions 1 and 4 gives rise to cis and trans stereoisomers, which exhibit distinct physical and chemical properties. The trans isomer is generally the more thermodynamically stable configuration due to the equatorial positioning of both the amino and methyl carboxylate groups, minimizing steric hindrance.

The free amine is a versatile nucleophile, while the methyl ester provides a site for hydrolysis or transesterification. The hydrochloride salt is often preferred for its improved handling characteristics and enhanced aqueous solubility.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₂ (Free Amine) | PubChem[1] |

| C₈H₁₆ClNO₂ (Hydrochloride Salt) | PubChem[2] | |

| Molecular Weight | 157.21 g/mol (Free Amine) | PubChem[1] |

| 193.67 g/mol (Hydrochloride Salt) | PubChem[2] | |

| CAS Number | 62456-15-9 (Isomer mixture, Free Amine) | PubChem[1] |

| 61367-07-5 (trans, Hydrochloride Salt) | ChemBK | |

| 61367-16-6 (cis, Hydrochloride Salt) | chemBlink[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-aminocyclohexanecarboxylate is essential for its application in synthesis, formulation, and biological studies. These properties are summarized in the following tables, with a distinction made between the free amine and its hydrochloride salt, as well as the cis and trans isomers where data is available.

Table 2: Physical Properties

| Property | Value | Form/Isomer | Source |

| Physical State | White crystal or crystalline powder | Hydrochloride Salt | ChemBK |

| Melting Point | 140-142 °C | trans, Hydrochloride Salt | ChemBK |

| 188 °C | cis, Hydrochloride Salt | TCI Chemicals | |

| Boiling Point | 255.4 °C at 760 mmHg | Hydrochloride Salt | ChemBK |

| Flash Point | 108.3 °C | Hydrochloride Salt | ChemBK |

Table 3: Solubility Profile

| Solvent | Solubility | Form/Isomer | Source |

| Water | Soluble | Hydrochloride Salt | ChemBK, Fisher Scientific[4] |

| Alcohols (e.g., Methanol, Ethanol) | Easily Soluble | Hydrochloride Salt | ChemBK |

| Ketones | Easily Soluble | Hydrochloride Salt | ChemBK |

| Polar Organic Solvents | Easily Soluble | Hydrochloride Salt | ChemBK |

Table 4: Acidity and Lipophilicity

| Property | Value | Notes | Source |

| pKa (predicted) | ~9.5 - 10.5 | Estimated for the protonated amino group. Experimental determination is recommended. | |

| LogP (predicted) | 2.17920 | For the hydrochloride salt, suggesting moderate lipophilicity. | ChemSrc[5] |

Spectral Data and Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of Methyl 4-aminocyclohexanecarboxylate and for distinguishing between its cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of the cyclohexane ring. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.[6][7]

-

¹H NMR: In the trans isomer , with both substituents in the equatorial position, the proton at C1 (methine proton adjacent to the ester) and the proton at C4 (methine proton adjacent to the amino group) are expected to appear as complex multiplets. The chemical shift of the methyl ester protons will be a singlet typically around 3.6-3.7 ppm. The cyclohexane ring protons will appear as a series of overlapping multiplets in the upfield region.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon bearing the substituent will have a different chemical shift depending on whether the substituent is axial or equatorial.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

-

C=O stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O stretch: Absorptions in the 1100-1300 cm⁻¹ region correspond to the C-O stretching of the ester.

-

C-H stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the free amine (157.21 g/mol ). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Stability and Reactivity

The stability and reactivity of Methyl 4-aminocyclohexanecarboxylate are dictated by its functional groups.

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-aminocyclohexanecarboxylic acid. The rate of hydrolysis is pH-dependent.

-

Reactivity of the Amino Group: The primary amine is a good nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition may occur. The hydrochloride salt is generally more thermally stable than the free amine.

Applications in Drug Development

The rigid cyclohexane scaffold of Methyl 4-aminocyclohexanecarboxylate is a valuable design element in medicinal chemistry. It allows for precise control over the spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.

A notable application is its use as a key intermediate in the synthesis of Tranexamic Acid , an antifibrinolytic agent used to treat or prevent excessive blood loss.[8][9][10] In this synthesis, the methyl ester of 4-aminomethylcyclohexanecarboxylic acid is a precursor that is subsequently hydrolyzed to the active pharmaceutical ingredient.

Furthermore, its bifunctional nature makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery. The amino group can be functionalized to introduce various pharmacophores, while the ester can be modified or serve as a handle for further synthetic transformations.

Experimental Protocols

The following section outlines standardized methodologies for the determination of key physicochemical properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Synthesis of Methyl 4-aminocyclohexanecarboxylate Hydrochloride (trans-isomer)

This protocol describes a common method for the synthesis of the hydrochloride salt.[11]

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Ensure the sample is finely powdered and thoroughly dried.

-

Pack the sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10°C/min until the temperature is about 10°C below the expected melting point.

-

Decrease the heating rate to 1-2°C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Determination of Boiling Point (OECD 103)

The boiling point is determined using the Siwoloboff method. [12][13] Step-by-Step Protocol:

-

Place a small amount of the liquid sample into a small test tube.

-

Introduce a capillary tube, sealed at the upper end, into the test tube with the open end downwards.

-

Attach the test tube to a thermometer and heat the assembly in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating and allow the bath to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Water Solubility (OECD 105)

The flask method is suitable for substances with solubilities greater than 10⁻² g/L. [14][15][16] Step-by-Step Protocol:

-

Add an excess amount of the substance to a known volume of distilled water in a flask.

-

Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

After equilibration, allow the undissolved material to settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

Determine the concentration of the substance in the aqueous phase using a suitable analytical method (e.g., HPLC, titration).

Determination of the Partition Coefficient (n-octanol/water) (OECD 117)

The HPLC method is a reliable technique for determining the partition coefficient (Log P). [17][18] Workflow Diagram:

Caption: Workflow for Log P Determination by HPLC.

Step-by-Step Protocol:

-

Calibrate a reverse-phase HPLC system using a series of reference compounds with known Log P values.

-

Prepare a solution of the test substance in the mobile phase.

-

Inject the solution onto the HPLC column and determine its retention time.

-

Calculate the capacity factor (k) for the test substance.

-

Determine the Log P of the test substance by interpolation from the calibration graph of log k versus Log P of the reference compounds.

Determination of Dissociation Constant (pKa) (OECD 112)

The titration method is a classical approach to determine the pKa of the amino group. [19][20][21] Step-by-Step Protocol:

-

Dissolve a known amount of the substance in water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Conclusion

Methyl 4-aminocyclohexanecarboxylate is a fundamentally important building block with a rich physicochemical profile that underpins its utility in drug discovery and organic synthesis. This guide has provided a detailed overview of its chemical identity, physical properties, spectral characteristics, stability, reactivity, and key applications, with a particular emphasis on the distinction between its isomeric forms and the free amine versus the hydrochloride salt. The inclusion of standardized experimental protocols, grounded in OECD guidelines, offers a practical framework for the reliable determination of its core properties. By synthesizing this technical information with insights into its practical applications, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to confidently and effectively utilize Methyl 4-aminocyclohexanecarboxylate in their scientific endeavors.

References

Sources

- 1. Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 61367-16-6, Methyl cis-4-aminocyclohexanecarboxylate hydrochloride, cis-4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride - chemBlink [chemblink.com]

- 4. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. oecd.org [oecd.org]

- 13. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum [chemicalbook.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. oecd.org [oecd.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. blamp.sites.truman.edu [blamp.sites.truman.edu]

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl 4-aminocyclohexanecarboxylate

Abstract

Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule, is a critical building block in contemporary medicinal chemistry and drug development. Its rigid cyclohexane framework, coupled with the stereoisomeric possibilities of the amino and methyl carboxylate substituents, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This technical guide offers a comprehensive exploration of the structural nuances, stereochemical landscape, synthesis, and analytical characterization of the cis and trans isomers of methyl 4-aminocyclohexanecarboxylate. It is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of a Versatile Scaffold

The 1,4-disubstituted cyclohexane ring is a privileged motif in drug design. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is paramount for molecular recognition and binding to biological targets. Methyl 4-aminocyclohexanecarboxylate, with its primary amine and methyl ester functionalities, presents two key points for chemical modification, making it an invaluable starting material for the synthesis of complex molecules.[1] The stereochemical relationship between these two groups—either cis or trans—profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Understanding and controlling this stereochemistry is therefore of utmost importance in the synthesis of novel therapeutics.

Molecular Structure and Stereochemistry

Methyl 4-aminocyclohexanecarboxylate exists as two diastereomers: cis and trans. The core of this molecule is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The relative orientation of the amino and methyl carboxylate groups on this ring defines the isomer.

Conformational Analysis of cis and trans Isomers

The stability of the cis and trans isomers is dictated by the principles of conformational analysis of 1,4-disubstituted cyclohexanes.[3] In the chair conformation, substituents can occupy either axial or equatorial positions.

-

trans-isomer: In the most stable conformation of the trans-isomer, both the amino and the methyl carboxylate groups occupy equatorial positions (diequatorial). This arrangement minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions that would occur if the substituents were in axial positions. There is a less stable diaxial conformer, but the energetic penalty is significant, making the diequatorial conformation overwhelmingly predominant at equilibrium.[2]

-

cis-isomer: The cis-isomer exists as a rapid equilibrium between two chair conformations of equal energy. In one conformer, the amino group is axial and the methyl carboxylate is equatorial. In the other, the amino group is equatorial and the methyl carboxylate is axial.[3] Consequently, the cis-isomer is inherently less stable than the diequatorial trans-isomer due to the unavoidable presence of a sterically demanding axial substituent in either of its chair conformations.

This inherent stability difference is a key factor in the synthesis and purification of these isomers.

Synthesis and Isomer Control

The synthesis of methyl 4-aminocyclohexanecarboxylate often begins with p-aminobenzoic acid. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions.

Catalytic Hydrogenation of p-Aminobenzoic Acid

The catalytic hydrogenation of p-aminobenzoic acid is a common route to 4-aminocyclohexanecarboxylic acid, the precursor to the methyl ester. This reaction typically yields a mixture of cis and trans isomers.[4][5] The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, using a Ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution under hydrogen pressure can produce a mixture where the trans isomer is favored.[4][5]

Esterification

The resulting mixture of 4-aminocyclohexanecarboxylic acid isomers can then be esterified to yield the corresponding methyl esters. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid.[6][7]

Isomerization: Favoring the trans Isomer

Due to the greater thermodynamic stability of the trans-isomer, it is possible to convert the cis-isomer in a mixture to the more desirable trans-isomer through a process called epimerization. This is typically achieved by treating the isomer mixture with a base, such as potassium tert-butoxide, in an alcoholic solvent.[1] The base facilitates the deprotonation and reprotonation at the carbon atom bearing the methyl carboxylate group, leading to the formation of the more stable trans product.

The following diagram illustrates a general workflow for the synthesis and isomerization process.

Caption: General workflow for the synthesis of trans-methyl 4-aminocyclohexanecarboxylate.

Analytical Characterization and Isomer Differentiation

The unambiguous identification and quantification of the cis and trans isomers are crucial for quality control and for understanding their differential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between the cis and trans isomers. The different spatial orientations of the protons and carbons in the two isomers lead to distinct chemical shifts and coupling constants.

Table 1: Comparative ¹H NMR Data for cis- and trans-Methyl 4-aminocyclohexanecarboxylate (Illustrative)

| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Distinguishing Features |

| H-1 (CH-CO₂Me) | Broader multiplet at a slightly different chemical shift | Sharper multiplet | The axial proton in one of the cis conformers experiences a different magnetic environment compared to the equatorial proton in the trans isomer. |

| H-4 (CH-NH₂) | Broader multiplet | Sharper multiplet at a different chemical shift | Similar to H-1, the axial/equatorial nature of this proton in the cis and trans isomers leads to different chemical shifts and coupling patterns. |

| OCH₃ | Singlet | Singlet | Chemical shifts are generally similar but can show slight variations. |

| Cyclohexyl Protons | Complex multiplets | Complex multiplets | The pattern and chemical shifts of the cyclohexane ring protons are distinct for each isomer. |

Note: Actual chemical shifts can vary depending on the solvent and whether the amine is in its free base or salt form. It is always recommended to consult experimental spectra.[8][9]

Table 2: Comparative ¹³C NMR Data for cis- and trans-Methyl 4-aminocyclohexanecarboxylate (Illustrative)

| Carbon | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Distinguishing Features |

| C=O | ~175-177 | ~175-177 | Generally similar chemical shifts. |

| C-1 (CH-CO₂Me) | Distinct chemical shift | Distinct chemical shift | The carbon bearing the ester group will have a different chemical shift due to the different stereochemical environment. |

| C-4 (CH-NH₂) | Distinct chemical shift | Distinct chemical shift | The carbon bearing the amino group will also exhibit a different chemical shift. |

| OCH₃ | ~51-52 | ~51-52 | Generally similar chemical shifts. |

| Cyclohexyl Carbons | Set of distinct signals | Set of distinct signals | The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. |

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for the separation and quantification of the cis and trans isomers.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique. Due to the subtle differences in polarity and shape between the cis and trans isomers, careful method development is often required to achieve baseline separation.[10][11] Chiral columns can also be employed for the separation of these and other stereoisomers.[12]

-

Gas Chromatography (GC): GC can also be used for isomer separation, often requiring derivatization of the amino group to improve volatility and chromatographic performance.

The following diagram outlines a typical analytical workflow for isomer analysis.

Caption: Analytical workflow for the characterization of methyl 4-aminocyclohexanecarboxylate isomers.

Applications in Drug Development

The rigid scaffold of methyl 4-aminocyclohexanecarboxylate makes it an attractive building block for the synthesis of a variety of therapeutic agents. The defined stereochemistry of the trans-isomer, in particular, has been utilized in the development of several drugs.

-

Janus Kinase (JAK) Inhibitors: trans-4-aminocyclohexanecarboxylic acid derivatives are key intermediates in the synthesis of certain Janus kinase inhibitors, which are used in the treatment of autoimmune diseases and cancer.[13]

-

Thrombin Inhibitors: The synthesis of potent thrombin inhibitors, used as anticoagulants, has been achieved using derivatives of 4-aminocyclohexanecarboxylic acid.[14]

-

Analgesics: Derivatives of 4-aminocyclohexanone, which can be synthesized from precursors related to methyl 4-aminocyclohexanecarboxylate, have been investigated as a novel class of analgesics.[5][10]

Experimental Protocols

Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride[7]

-

Suspend trans-4-aminocyclohexanecarboxylic acid (1.40 mmol) in methanol (5.5 mL).

-

Cool the suspension to -10 °C in an ice-salt bath.

-

Slowly add thionyl chloride (2.79 mmol) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a further 15 minutes.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure trans-methyl 4-aminocyclohexanecarboxylate hydrochloride.

Conclusion

Methyl 4-aminocyclohexanecarboxylate is a fundamentally important molecule in the arsenal of the medicinal chemist. Its structural rigidity and the distinct stereochemical properties of its cis and trans isomers provide a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its conformational analysis, stereocontrolled synthesis, and analytical characterization is essential for leveraging its full potential in drug discovery and development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for researchers and scientists in the field.

References

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]

-

Conformational analysis of cyclohexanes. (2021, August 21). Chemistry LibreTexts. Retrieved from [Link]

- Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-434.

-

methyl 4-aminocyclohexane-1-carboxylate. (2024, April 9). ChemBK. Retrieved from [Link]

- One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2020).

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018). Google Patents.

- Separation and purification of cis and trans isomers. (1975). Google Patents.

- Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Deriv

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.

- Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (2003). Google Patents.

- HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018).

- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1143-1147.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 9. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.msu.edu [chemistry.msu.edu]

- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Cis vs trans isomers of Methyl 4-aminocyclohexanecarboxylate

An In-depth Technical Guide to the Cis and Trans Isomers of Methyl 4-aminocyclohexanecarboxylate

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise control and understanding of molecular geometry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety.[1][2] Methyl 4-aminocyclohexanecarboxylate, a key building block, exists as two distinct diastereomers: cis and trans. These isomers, while possessing identical chemical formulas, exhibit profound differences in their three-dimensional structure, stability, and reactivity. Consequently, their biological activities and suitability as pharmaceutical intermediates can vary dramatically.[3][4] For instance, the trans isomer of the parent acid is a critical component in the synthesis of the antipsychotic drug cariprazine, highlighting the industrial and therapeutic necessity of isolating the correct stereoisomer.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the stereochemical, conformational, and spectroscopic differences between the cis and trans isomers of methyl 4-aminocyclohexanecarboxylate. We will delve into the causality behind experimental choices for differentiation and provide field-proven insights into their synthesis and separation, grounded in authoritative references.

Section 1: Stereochemistry and Conformational Analysis: The Energetic Landscape

The fundamental differences between the cis and trans isomers are rooted in the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[6]

-

Trans Isomer: The trans isomer is the more thermodynamically stable of the two. Its lowest energy state is achieved when both the amino (-NH₂) and methoxycarbonyl (-COOCH₃) groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[6][7] The alternative diaxial conformation is highly energetically unfavorable and contributes negligibly to the overall conformational equilibrium.

-

Cis Isomer: The cis isomer cannot adopt a diequatorial or diaxial conformation. By definition, one substituent must be axial while the other is equatorial (axial-equatorial). The ring undergoes a rapid "flip" between two chair conformations, interconverting the positions of the substituents.[8] The equilibrium will favor the conformer where the bulkier group (methoxycarbonyl) occupies the more spacious equatorial position.[6][7] However, regardless of the equilibrium position, the cis isomer is inherently less stable than the trans isomer due to the unavoidable steric strain of having one group in an axial position.

Section 2: Synthesis and Isomeric Control

The most common route to methyl 4-aminocyclohexanecarboxylate is the catalytic hydrogenation of methyl 4-aminobenzoate.[9][10] This reduction of the aromatic ring typically produces a mixture of cis and trans isomers.

Synthetic Causality:

-

Catalyst and Conditions: The choice of catalyst (e.g., Rhodium, Ruthenium, Raney Nickel) and reaction conditions (temperature, pressure, solvent) significantly influences the cis/trans ratio.[10][11] For example, hydrogenation of p-aminobenzoic acid often yields the cis-isomer as the major product.[10]

-

Thermodynamic vs. Kinetic Control: Achieving a high proportion of the desired trans isomer often requires conditions that allow for thermodynamic equilibration, where the initially formed kinetic product can isomerize to the more stable trans product.[12]

-

Advanced Methods: Modern approaches leverage biocatalysis for superior stereocontrol. For example, transaminases can be used in a dynamic kinetic resolution process. They selectively deaminate the cis-amine to the corresponding ketone. The ketone intermediate can then be re-aminated, and due to thermodynamic control, the reaction equilibrium is shifted towards the formation of the more stable trans-amine, allowing for high yields of the pure trans isomer.[5]

Section 3: Spectroscopic and Chromatographic Differentiation

Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, leveraging the distinct magnetic environments created by the different spatial orientations of the substituents.[13]

¹H NMR Spectroscopy: A Definitive Fingerprint

The key to differentiation lies in analyzing the chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on C1 (the carbon bearing the -COOCH₃ group) and C4 (the carbon bearing the -NH₂ group).

-

Trans Isomer (Diequatorial Substituents): In the stable diequatorial conformation, the protons at C1 and C4 are both in the axial position. An axial proton has two adjacent axial neighbors and two adjacent equatorial neighbors. The large coupling interaction between adjacent axial protons (trans-diaxial coupling) results in a large coupling constant (J ≈ 10-13 Hz). This leads to a characteristically broad multiplet , often appearing as a triplet of triplets.

-

Cis Isomer (Axial-Equatorial Substituents): This isomer exists as a rapidly flipping mixture of two conformers. Therefore, one of the protons (at C1 or C4) will be predominantly axial (giving a broad signal) while the other will be predominantly equatorial . An equatorial proton has only adjacent equatorial and axial neighbors, resulting in smaller coupling constants (J ≈ 2-5 Hz). This leads to a much narrower, less resolved multiplet .

Furthermore, protons in an equatorial position are often deshielded compared to their axial counterparts, causing them to appear at a lower field (higher ppm value).[13]

| Proton | Trans Isomer (e,e) | Cis Isomer (a,e) | Causality of Difference |

| H at C1/C4 | Axial position | One Axial, one Equatorial | In the trans isomer, both H's are axial, leading to large diaxial J-couplings and a broad signal. In the cis isomer, one H is equatorial, resulting in smaller couplings and a characteristically narrower signal for that proton.[13] |

| Chemical Shift (δ) | Higher field (lower ppm) | Lower field (higher ppm) for equatorial H | Equatorial protons are typically deshielded relative to axial protons in a similar environment.[13] |

| Signal Width | Broad multiplet | One broad, one narrow multiplet | The signal width is directly related to the magnitude of the coupling constants. |

Chromatographic Separation

Due to their different polarities and shapes, the cis and trans isomers can be separated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). The separation of the parent acids is often achieved through selective crystallization or esterification, as the properties of the derivatives can be fine-tuned for better separation.[10]

Section 4: Experimental Protocols

The following protocols provide a framework for the separation and validation of the cis and trans isomers.

Protocol 4.1: Isomer Separation by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or slight pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude cis/trans mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The less polar isomer will typically elute first.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate, then adding a small percentage of methanol) to elute the more polar isomer.

-

Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the separated products.

-

Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated compounds.

Protocol 4.2: Isomer Validation by ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the isolated isomer and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Confirm Trans Isomer: Identify the signals corresponding to the protons at C1 and C4. These should appear as broad, complex multiplets, indicative of axial protons with large diaxial couplings.

-

Confirm Cis Isomer: Identify the two distinct signals for the C1 and C4 protons. One should be a broad multiplet (axial H), while the other should be a noticeably narrower multiplet (equatorial H), likely at a slightly higher ppm value.

-

Integration: Confirm that the integration of the methoxy protons (~3.7 ppm) corresponds to 3H and the protons on the cyclohexane ring integrate to the expected values.

-

This two-part process of separation followed by spectroscopic confirmation provides a self-validating system for ensuring isomeric purity.

Conclusion

The distinction between cis and trans isomers of methyl 4-aminocyclohexanecarboxylate is a clear illustration of how subtle changes in stereochemistry lead to significant differences in physical and chemical properties. The greater thermodynamic stability of the trans isomer, arising from its preferred diequatorial conformation, is a key driver in both its synthesis and separation. For the drug development professional, the ability to confidently synthesize, separate, and characterize these isomers is paramount. As demonstrated by the use of the trans isomer in modern pharmaceuticals, mastering the stereochemistry of such fundamental building blocks is essential for the creation of safe and effective medicines.

References

- K. Mandal, "Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII," St. Paul's C. M. College, Kolkata.

-

Fiveable, "Conformations of Disubstituted Cyclohexanes," Organic Chemistry Class Notes. Available: [Link]

-

Chemistry LibreTexts, "4.8: Conformations of Disubstituted Cyclohexanes," Chemistry LibreTexts, 2022. Available: [Link]

-

Chemistry LibreTexts, "3.3: Conformational analysis of cyclohexanes," Chemistry LibreTexts, 2025. Available: [Link]

-

YouTube, "Conformational analysis of 1,4 disubstituted cyclohexane," YouTube, 2020. Available: [Link]

-

Angene, "Methyl 4-Aminocyclohexanecarboxylate Hydrochloride (cis- and trans- mixture)," Angene. Available: [Link]

-

PubChem, "4-Aminocyclohexanecarboxylic acid," National Center for Biotechnology Information. Available: [Link]

-

A. Haider et al., "4-Methylbenzyl 4-aminobenzoate," Acta Crystallographica Section E: Structure Reports Online, vol. E66, p. o736, 2010. Available: [Link]

- G. G. Z., et al. "Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives." WIPO Patent WO2017134212A1, 2017.

-

W. M. Schuyler, "Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters," WMU's ScholarWorks, 1959. Available: [Link]

-

D. Gosavi et al., "Pharmacological Significance of Stereoisomerism," Journal of Mahatma Gandhi Institute of Medical Sciences, vol. 15, no. 1, pp. 21-6, 2010. Available: [Link]

-

E. Bálint et al., "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine," Communications Chemistry, vol. 7, no. 1, 2024. Available: [Link]

- G. G. Z., et al. "Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof." China Patent CN108602758B, 2020.

-

R. Kumar, "Effects of Stereoisomers on Drug Activity," American Journal of Biomedical Science & Research, vol. 13, no. 3, pp. 261-264, 2021. Available: [Link]

-

YouTube, "Important Properties to Identify Cis-/Trans- Isomers," YouTube, 2020. Available: [Link]

-

N. Chhabra, M. L. Aseri, and D. Padmanabhan, "A review of drug isomerism and its significance," International Journal of Applied & Basic Medical Research, vol. 3, no. 1, p. 16, 2013. Available: [Link]

- T. S., et al. "PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS." WIPO Patent WO2003078381A1, 2003.

-

Slideshare, "Pharmaceutical importance of stereochemistry," Slideshare, 2017. Available: [Link]

-

N. Chhabra, M. L. Aseri, and D. Padmanabhan, "A review of drug isomerism and its significance," International journal of applied or basic medical research, vol. 3, no. 1, p. 16, 2013. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. [PDF] A review of drug isomerism and its significance | Semantic Scholar [semanticscholar.org]

- 4. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. 4-Methylbenzyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 12. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Methyl 4-aminocyclohexanecarboxylate hydrochloride

An In-depth Technical Guide to the Synthesis of Methyl 4-aminocyclohexanecarboxylate Hydrochloride

Abstract

Methyl 4-aminocyclohexanecarboxylate hydrochloride is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for numerous pharmacologically active compounds, including glimepiride and Janus kinase (JAK) inhibitors.[1][2] The utility of this compound is intrinsically linked to its stereochemistry, with the trans-isomer being the preferred configuration for many therapeutic applications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining Methyl 4-aminocyclohexanecarboxylate hydrochloride, with a strong emphasis on the principles of stereochemical control. We will explore direct esterification, catalytic hydrogenation of aromatic precursors, and post-synthesis isomerization techniques. Each section is designed to provide not just a protocol, but a deep understanding of the underlying chemical logic, empowering researchers to make informed decisions in their synthetic endeavors.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of Methyl 4-aminocyclohexanecarboxylate is deceptively simple in concept but requires careful control to achieve the desired isomeric purity. The core challenges lie in establishing the cyclohexane ring from an aromatic precursor and subsequently controlling the relative orientation of the amine and ester functional groups. The main strategies diverge based on the chosen starting material and the point at which stereochemistry is addressed.

The logical flow of the synthesis can be visualized as follows:

Caption: High-level overview of synthetic routes to the target compound.

This guide will dissect two primary, field-proven pathways:

-

Strategy A: Direct esterification of 4-aminocyclohexanecarboxylic acid.

-

Strategy B: Catalytic hydrogenation of p-aminobenzoic acid followed by esterification.

Crucially, we will dedicate a section to the pivotal process of stereochemical isomerization , a technique often required to enrich the desired trans-isomer.

Strategy A: Direct Esterification of 4-Aminocyclohexanecarboxylic Acid

This approach is the most straightforward, converting the commercially available amino acid directly into its methyl ester hydrochloride salt. The reaction is a classic Fischer esterification, typically facilitated by an acid catalyst in methanol. The use of thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, and chlorosulfite, which activates it for nucleophilic attack by another molecule of methanol.

Causality Behind Experimental Choices:

-

Methanol (MeOH): Serves as both the solvent and the reactant to form the methyl ester. Using it in large excess drives the equilibrium towards the product side.

-

Thionyl Chloride (SOCl₂): A superior activating agent compared to just using a strong acid like H₂SO₄. It ensures a rapid and irreversible reaction, leading to high yields.

-

Temperature Control: The initial reaction is performed at low temperatures (-10°C) to control the exothermic reaction between SOCl₂ and methanol. The subsequent reflux ensures the reaction goes to completion.[3]

Caption: Workflow for direct esterification.

Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid[3]

-

Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 27 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension to -10 °C using an ice-salt bath. Add thionyl chloride (2.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Stir the mixture at -10 °C for 15 minutes. Subsequently, allow the reaction to warm to room temperature and stir for an additional 15 minutes.

-

Completion: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. The resulting solid is the desired Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.

| Parameter | Value | Reference |

| Starting Material | trans-4-Aminocyclohexanecarboxylic acid | [3] |

| Key Reagents | Thionyl Chloride, Methanol | [3] |

| Reaction Time | ~1.5 hours | [3] |

| Reported Yield | ~96% | [3] |

| Product Form | White crystalline powder | [3][4] |

Trustworthiness: This protocol is self-validating. The formation of the hydrochloride salt is inherent to the process (from HCl generated in situ), which aids in the precipitation and isolation of a clean product. The high yield reported in the literature underscores its efficiency.[3] The main limitation is that the stereochemistry of the product is entirely dependent on the stereochemistry of the starting material.

Strategy B: Catalytic Hydrogenation of p-Aminobenzoic Acid

This strategy builds the saturated cyclohexyl core from an inexpensive aromatic precursor, p-aminobenzoic acid (PABA). This method is highly valuable for large-scale synthesis but introduces the critical challenge of controlling the cis/trans stereochemical outcome. The aromatic ring reduction almost invariably produces a mixture of isomers.[2][5]

Causality Behind Experimental Choices:

-

Catalyst: Ruthenium on carbon (Ru/C) is a highly effective catalyst for the hydrogenation of aromatic rings under basic conditions.[2][6] Other catalysts like rhodium on carbon can also be used.[5]

-

Basic Conditions (NaOH): The use of a basic medium like aqueous sodium hydroxide has been shown to significantly favor the formation of the desired trans-isomer. This is a key process parameter for directing the stereochemical outcome.[2][6]

-

Hydrogen Pressure & Temperature: Elevated pressure (e.g., 15 bar) and temperature (e.g., 100 °C) are necessary to overcome the aromaticity of the benzene ring and drive the reduction to completion.[6]

Caption: Catalytic hydrogenation and subsequent esterification pathway.

Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid[6]

-

Autoclave Charging: In a high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C, 25% by weight of PABA), and a 10% aqueous solution of sodium hydroxide (10 mL per gram of PABA).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar. Heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Maintain the reaction for 20 hours or until hydrogen uptake ceases. Reaction completion can be monitored by TLC.

-

Isolation: After cooling and venting the autoclave, the catalyst is filtered off. The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid as a cis/trans mixture, typically enriched in the trans-isomer (e.g., a trans:cis ratio of 4.6:1 has been reported).[6]

-

Esterification: The resulting amino acid mixture can then be esterified using the protocol described in Strategy A.

| Parameter | Value | Reference |

| Starting Material | p-Aminobenzoic acid | [6] |

| Catalyst | 5% Ru/C | [6] |

| Conditions | 15 bar H₂, 100 °C, 10% NaOH (aq) | [6] |

| Reported Isomer Ratio | trans:cis = 4.6 : 1 | [6] |

| Key Advantage | High trans-selectivity in one pot | [6] |

Authoritative Grounding: The Imperative of Stereochemical Control

While Strategy B can provide a trans-enriched mixture, achieving high isomeric purity (>99%) often requires a dedicated isomerization step. The trans-isomer, where the two bulky substituents are in equatorial positions, is thermodynamically more stable than the cis-isomer. This energy difference can be exploited to convert the unwanted cis product into the desired trans form through base-catalyzed epimerization.[7]

The Mechanism of Epimerization: The process typically involves protecting the amine (e.g., as a phthalimide) to prevent side reactions. A strong base, such as potassium tert-butoxide, abstracts the proton at the C1 position (alpha to the ester). This generates a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to both cis and trans products. Because the system is under thermodynamic control, the equilibrium will be driven towards the formation of the more stable trans-isomer.

Caption: Base-catalyzed epimerization from the cis to the trans isomer.

Experimental Protocol: Isomerization of a Protected Intermediate[8]

This protocol describes the isomerization of a related intermediate, which demonstrates the principle effectively.

-

Reaction Setup: A mixture of cis/trans methyl 4-phthalimidocyclohexanecarboxylate (1.0 eq) is dissolved in a suitable alcohol solvent (e.g., isopropyl alcohol).

-

Base Addition: Potassium tert-butoxide (0.5 eq) is added to the mixture at ambient temperature.

-

Isomerization: The reaction mixture is heated to 60-65 °C and stirred for 2-3 hours. The progress is monitored by TLC until the starting cis-isomer spot disappears.

-

Quenching: The reaction is cooled, and the pH is adjusted to 7 with acetic acid.

-

Deprotection: The N-phthalimido protecting group is then removed, for example, by using hydrazine hydrate, to yield the free amine.[8]

This process is a powerful tool for upgrading isomerically impure mixtures to high-purity trans products, which is essential for pharmaceutical applications.[7][8]

Product Characterization

The final product, Methyl 4-aminocyclohexanecarboxylate hydrochloride, should be characterized to confirm its identity, purity, and isomeric ratio.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [9] |

| Molecular Weight | 193.67 g/mol | [9] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 140-142 °C (mixture of isomers) | [4] |

Standard analytical techniques include:

-

¹H NMR Spectroscopy: To confirm the structure and determine the cis/trans ratio by integrating characteristic signals.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical and isomeric purity.

Conclusion

The synthesis of Methyl 4-aminocyclohexanecarboxylate hydrochloride offers a compelling case study in balancing synthetic efficiency with stringent stereochemical control. For laboratory-scale synthesis where the pure trans-amino acid is available, direct esterification is the most rapid and efficient method. For industrial-scale production, the catalytic hydrogenation of p-aminobenzoic acid under trans-directing basic conditions presents a more cost-effective route. However, this pathway necessitates a robust strategy for managing the resulting isomer mixture, often involving a dedicated base-catalyzed epimerization step to upgrade the product to the high isomeric purity required for pharmaceutical use. The choice of synthetic route is therefore a strategic decision, guided by scale, cost, and the non-negotiable requirement for stereochemical purity in the final active pharmaceutical ingredient.

References

-

Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1144–1148. [Link]

-

ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

-

ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. [Link]

-

IP.com. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

- Google Patents. (n.d.). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of the 4-Aminocyclohexanecarboxylate Scaffold: A Technical Guide to its Derivatives' Biological Activities

Abstract

Methyl 4-aminocyclohexanecarboxylate is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications.[1] While extensive research into the inherent biological activity of Methyl 4-aminocyclohexanecarboxylate is limited, its true value in the pharmaceutical sciences lies in its role as a foundational scaffold for a diverse array of potent therapeutic agents. This technical guide will provide an in-depth exploration of the biological activities of key derivatives synthesized from this scaffold, offering insights into their mechanisms of action, relevant experimental protocols, and the strategic rationale behind their design for researchers, scientists, and drug development professionals.

Introduction: The 4-Aminocyclohexanecarboxylate Core as a Privileged Scaffold

The 4-aminocyclohexanecarboxylate core, particularly in its trans-conformation, presents a unique combination of stereochemical rigidity and functional versatility, making it an attractive starting point in medicinal chemistry. The cyclohexane ring locks substituents into well-defined spatial orientations, which is critical for precise interactions with biological targets. The presence of an amino group and a carboxylate (or its ester form) provides two key reactive handles for molecular elaboration, enabling the synthesis of diverse chemical libraries. This guide will delve into three distinct therapeutic areas where this scaffold has been instrumental: antifibrinolytics, analgesics, and anti-diabetic agents.

Case Study I: Antifibrinolytic Activity and the Tranexamic Acid Archetype

One of the most prominent drugs structurally related to the 4-aminocyclohexanecarboxylate core is Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). While not identical, it represents the biological potential of this cyclohexane scaffold in modulating enzymatic pathways.

Mechanism of Antifibrinolytic Action

Tranexamic acid is a synthetic analog of the amino acid lysine and functions as a potent antifibrinolytic agent.[2][3] Its primary mechanism involves the competitive inhibition of plasminogen activation.[4][5] In the intricate cascade of fibrinolysis, tissue plasminogen activator (t-PA) binds to lysine residues on fibrin, leading to the conversion of plasminogen to plasmin. Plasmin is the active enzyme responsible for degrading the fibrin matrix of blood clots.[2] Tranexamic acid mimics lysine and binds to the lysine-binding sites on plasminogen, preventing it from associating with the fibrin clot.[6] This action effectively blocks the generation of plasmin, thereby stabilizing the clot and preventing excessive bleeding.[2] This mechanism is crucial in clinical settings such as major trauma, postpartum hemorrhage, and surgery to reduce blood loss.[3][4]

Caption: Mechanism of antifibrinolytic action of Tranexamic Acid.

Experimental Protocol: In Vitro Fibrin Clot Lysis Assay

This fluorescence-based assay measures the ability of a compound to inhibit the lysis of a fibrin clot.

Materials:

-

Human Plasminogen

-

Human Thrombin

-

Human Fibrinogen (with an incorporated fluorescent dye)

-

Tissue Plasminogen Activator (t-PA)

-

Test Compound (e.g., Tranexamic Acid)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare solutions of the test compound at various concentrations in the assay buffer.

-

In each well of the 96-well plate, add 20 µL of the test compound solution or vehicle control.

-

Add 100 µL of a solution containing fibrinogen and plasminogen to each well.

-

Initiate clot formation by adding 20 µL of thrombin to each well. Allow the plate to incubate at 37°C for 30 minutes to ensure complete clot formation.

-

Initiate fibrinolysis by adding 20 µL of t-PA to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths. The release of the fluorescent dye indicates clot lysis.

-

Calculate the rate of lysis for each concentration of the test compound.

-

Plot the rate of lysis against the compound concentration to determine the IC50 value.

Case Study II: Development of Novel Analgesics

The rigid cyclohexane core has been explored for the development of novel analgesics, particularly in the class of 4-amino-4-arylcyclohexanones.[7]

Rationale and Structure-Activity Relationship (SAR)

Investigation into phenylcyclohexylamine derivatives led to the synthesis of "reversed" analogues, where the amino and aryl groups are positioned on the same carbon of the cyclohexane ring.[8] This structural motif has proven to be a fruitful scaffold for generating compounds with significant analgesic activity. The structure-activity relationship is highly sensitive to the nature and position of substituents on the aromatic ring.[7][8] For instance, compounds with a para-methyl or para-bromo substitution on the phenyl ring have demonstrated potency comparable to 50% that of morphine.[7] Further modifications, such as the inclusion of a meta-hydroxy group on the phenyl ring, have led to derivatives with narcotic antagonist activity.[9]

Table 1: Structure-Activity Relationship of 4-Aryl-4-aminocyclohexanone Analgesics

| Compound ID | Aryl Substituent | Nitrogen Substituent | Relative Potency (Morphine = 1) | Antagonist Activity |

| 1a | p-CH3 | -N(CH3)2 | ~0.5 | Not Reported |

| 1b | p-Br | -N(CH3)2 | ~0.5 | Not Reported |

| 2a | m-OH | -N(CH3)2 | Varies | Present |

| 2b | m-OH | -N(CH2-cyclopropyl) | Varies | Present |

| Data synthesized from literature reports for illustrative purposes.[7][9] |

Experimental Workflow: Analgesic Screening

The preclinical evaluation of novel analgesic compounds typically follows a standardized workflow to assess efficacy and potential side effects.

Caption: Standard preclinical screening workflow for novel analgesics.

Case Study III: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 4-aminocyclohexanecarboxylate scaffold is also relevant in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[10]

Mechanism of Action in Glycemic Control

DPP-4 is a serine protease that deactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and improved glycemic control.[10] The amino group of the 4-aminocyclohexanecarboxylate scaffold can be designed to interact with the S1 or S2 pockets of the DPP-4 active site, which typically accommodate the side chains of amino acids.

Caption: Role of DPP-4 and its inhibitors in the incretin pathway.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit DPP-4 activity.[12]

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Test inhibitor compound

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 10 µL of the test compound at various concentrations (or vehicle control) to the wells.

-

Add 20 µL of the recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate Gly-Pro-AMC.

-

Immediately measure the fluorescence intensity at 37°C using a fluorometer (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes.

-

The rate of reaction (slope of the linear phase of fluorescence increase) is calculated.

-

The percent inhibition is calculated relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

While Methyl 4-aminocyclohexanecarboxylate may not possess significant inherent biological activity, its true power lies in its utility as a rigid and versatile scaffold.[1][13] The case studies presented herein on antifibrinolytics, analgesics, and DPP-4 inhibitors demonstrate the breadth of therapeutic targets that can be addressed by derivatives of this core structure. The defined stereochemistry of the cyclohexane ring provides a robust framework for the precise spatial orientation of pharmacophoric elements, a critical factor in rational drug design. For drug development professionals, the 4-aminocyclohexanecarboxylate scaffold represents a valuable starting point for generating novel chemical entities with diverse and potent biological activities. Future explorations could involve its use in developing conformationally constrained peptides, protease inhibitors, and probes for chemical biology.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid? Retrieved from [Link]

-

Taqi, D., & Alook, T. (2025, April 26). Tranexamic Acid. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

-